Isomaltitol - 534-73-6

Isomaltitol

Catalog Number: EVT-272325
CAS Number: 534-73-6
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomaltitol is a disaccharide sugar alcohol, meaning it is composed of two sugar molecules (glucose and sorbitol) linked together and with an alcohol group replacing the aldehyde or ketone group of a sugar. It is classified as a functional sweetener due to its low caloric value, non-cariogenic properties (does not promote tooth decay), and ability to provide bulk and texture in food products. []

  • Food Science: As a sugar substitute, its effects on food texture, stability, and sensory properties are investigated. [, ]
  • Biochemistry: It is used to study enzyme kinetics, particularly those of enzymes involved in carbohydrate metabolism. [, ]
  • Microbiology: Its utilization by microorganisms, particularly in the context of fermentation and metabolic pathways, is of interest. []
  • Pharmaceutics: It acts as an excipient in drug formulations, contributing to the desired physical properties and stability of medications. [, , , , ]
Synthesis Analysis
  • Hydrogenation of Isomaltulose: This is the most common method, involving the catalytic hydrogenation of Isomaltulose (a disaccharide sugar) using nickel as a catalyst. [, ] This reaction is typically conducted under high pressure (11 MPa) and temperature (120-130°C) with a controlled stirring rate (50 r/min) to achieve a high conversion rate (>99.5%) of Isomaltulose to Isomaltitol within 2 hours. []
  • Enzymatic Synthesis: This method utilizes enzymes like dextranosaccarase and dextranase to convert sucrose to a syrup rich in Isomaltose, which can then be further hydrogenated to Isomaltitol. [, ] This approach allows for controlled synthesis and potential manipulation of product ratios by adjusting reaction parameters.
Molecular Structure Analysis

Isomaltitol (C12H24O11) is a disaccharide composed of glucose and sorbitol linked by an α-(1→6) glycosidic bond. [, ]

  • Crystal Structure: Analysis of the crystal structure of Isomaltitol reveals a bent glucitol chain linked to glucose in a normal 4C1-chair conformation. The middle section of the molecule forms a planar zigzag chain extending into the pyranoid ring. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR spectroscopy has been extensively used to study the structure and conformation of Isomaltitol in solution. [] These studies provide detailed insights into the spatial arrangement of atoms and the influence of various factors like solvent and temperature on the molecular conformation.
Mechanism of Action
  • Osmotic Effect: Similar to other sugar alcohols, Isomaltitol exerts an osmotic effect when present in high concentrations. This effect is observed in a study where Isomaltitol administration in rats resulted in altered inflammatory responses, potentially due to fluid shifts in the lungs. []
  • Structure-Specific Interactions: Its unique structure may allow for specific interactions with biological molecules. For instance, in the study investigating cryoprotective effects on shrimp, Isomaltitol, along with lactitol and maltitol, did not significantly contribute to the cryoprotective effects, suggesting that the specific molecular structure of sugar alcohols plays a crucial role in their functionality. []
Physical and Chemical Properties Analysis
  • Sweetness: Isomaltitol possesses about 45-65% of the sweetness of sucrose, providing a mildly sweet taste. []
  • Solubility: It is highly soluble in water, making it suitable for various food and pharmaceutical applications. []
  • Hygroscopicity: Isomaltitol exhibits low hygroscopicity, meaning it does not readily absorb moisture from the air, making it valuable in food products for maintaining texture and stability. [, ]
  • Stability: It demonstrates good thermal and chemical stability, making it suitable for processing and storage. []
Applications
  • Food Science & Technology:

    • Sugar Substitute: Due to its sweetness, low caloric value, and non-cariogenic nature, it serves as a sugar substitute in various food products like candies, chocolates, baked goods, ice creams, and beverages. [, ]
    • Texture Modifier: Its ability to provide bulk and texture makes it valuable in formulating sugar-free or reduced-calorie foods. [, ]
    • Cryoprotectant: In the food industry, it can be used as a cryoprotectant to protect food products from damage during freezing and thawing, though its effectiveness may vary depending on the specific food matrix. []
  • Biochemistry & Enzymology:

    • Enzyme Substrate: Isomaltitol acts as a substrate for specific enzymes like the maltase/glucoamylase complex, allowing researchers to study the kinetics and mechanisms of these enzymes. [, ]
    • Enzyme Inhibitor: It can inhibit certain enzymes like isomalto-dextranase, providing insights into enzyme specificity and active site interactions. []
  • Microbiology & Biotechnology:

    • Microbial Metabolism: Researchers study the ability of microorganisms to utilize Isomaltitol as a carbon source, furthering the understanding of microbial metabolism and potential applications in fermentation processes. []
  • Pharmaceutics:

    • Excipient in Drug Formulation: Isomaltitol serves as an excipient in pharmaceutical formulations, particularly in tablets and capsules. Its desirable properties, such as good compressibility, flowability, and low hygroscopicity, contribute to the manufacturing and stability of these dosage forms. [, ]

Isomaltose

    Relevance: Isomaltose is the parent compound of isomaltitol, differing only by the reduction of the anomeric carbonyl group to a hydroxyl group []. This structural similarity results in similar physicochemical properties, but unlike isomaltose, isomaltitol is not a reducing sugar and has a lower glycemic index []. The hydrogenation of isomaltose is a common method for producing isomaltitol [].

Maltose

    Relevance: Maltose shares the same molecular formula as isomaltose but differs in the glycosidic bond configuration []. This difference leads to distinct structural and enzymatic properties. While both maltose and isomaltose can be hydrogenated to produce their respective sugar alcohols, the process usually involves different enzymes []. The hydrolysis of maltose by the maltase/glucoamylase complex in the rat intestine was studied in relation to the metabolism of hydrogenated starch hydrolysate, which can contain isomaltitol [].

Maltitol

    Compound Description: Maltitol is a sugar alcohol derived from the hydrogenation of maltose. It is a white, crystalline powder with a sweet taste and approximately 90% the sweetness of sucrose []. Maltitol is slowly absorbed in the small intestine and is partially metabolized by colonic bacteria, resulting in a lower glycemic index compared to sucrose. It is commonly used as a sugar substitute in a variety of food products.

Glucose

    Relevance: Glucose is a product of isomaltose and maltose hydrolysis and serves as a building block for these disaccharides [, ]. It is also a product of the enzymatic hydrolysis of isomaltitol and maltitol in the intestine []. Glucose is often used as a control in studies investigating the effects of isomaltitol on blood sugar levels, as it is a rapidly absorbed and metabolized sugar [, ].

Fructose

    Relevance: Fructose, alongside glucose, is a component of sucrose. Studies on individuals with hereditary fructose intolerance (HFI), a condition characterized by the inability to metabolize fructose properly, often investigate the safety of sweeteners like isomaltitol []. In these cases, fructose serves as a negative control due to its known adverse effects on HFI individuals [].

Sorbitol

    Compound Description: Sorbitol is a sugar alcohol with a sweet taste, approximately 60% as sweet as sucrose []. It occurs naturally in some fruits and is produced commercially from glucose. Sorbitol is slowly absorbed in the small intestine and is partially metabolized by colonic bacteria. It is widely used as a sweetener, humectant, and texturizer in food and pharmaceutical products.

    Relevance: Sorbitol is another common sugar alcohol, often compared to isomaltitol in studies evaluating their effects on various parameters like rheological properties in food science []. While both are slowly absorbed and have a lower glycemic index than sucrose, they differ in their source and metabolic pathways [, ]. Notably, sorbitol consumption is restricted in individuals with HFI, while the recommendations for isomaltitol remain under debate [].

Lactitol

    Compound Description: Lactitol is a sugar alcohol derived from lactose. It is a white, crystalline powder with a sweet taste and approximately 40% the sweetness of sucrose []. Lactitol is slowly fermented by colonic bacteria, resulting in a low glycemic index. It is used as a sweetener, bulking agent, and texturizer in various food products.

    Relevance: Lactitol, similar to maltitol, is another sugar alcohol frequently mentioned with isomaltitol in research and applications [, ]. They share similar properties as low-calorie sweeteners and bulking agents, but their source and chemical structures differ. Lactitol, like isomaltitol, has unclear recommendations for individuals with HFI [].

Mannitol

    Relevance: Mannitol, although structurally different from isomaltitol, is often studied alongside it in research focusing on the cryoprotective properties of sugar alcohols []. Both compounds, when used in food preservation, exhibit varying degrees of effectiveness in mitigating freeze-thaw damage in food products. Research indicates that xylitol and mannitol exhibit superior cryoprotective effects compared to isomaltitol []. While legislation provides clear guidance on isomaltitol consumption for HFI individuals, information on mannitol remains limited [].

Xylitol

    Relevance: Xylitol is often compared to isomaltitol in studies investigating the impacts of sugar alcohols on health outcomes such as dental health and blood sugar control []. Although both have similar sweetness profiles and low glycemic indices, they differ in their source and metabolic pathways. Studies on the cryoprotective properties of sugar alcohols often include both xylitol and isomaltitol, with research indicating that xylitol demonstrates superior cryoprotective effects compared to isomaltitol [].

Erythritol

Isomaltotriose

    Relevance: Isomaltotriose, structurally similar to isomaltose, can be generated during the enzymatic production of isomaltose from sucrose [, ]. The presence of isomaltotriose alongside isomaltose in a syrup can influence its physicochemical properties and potential applications.

α-D-glucopyranosyl-(1→6)-D-sorbitol

    Compound Description: α-D-glucopyranosyl-(1→6)-D-sorbitol, also known as palatinitol, is a sugar alcohol structurally similar to isomaltitol. It is produced through the epimerization of isomaltose followed by hydrogenation [, ].

    Relevance: The production of α-D-glucopyranosyl-(1→6)-D-sorbitol is closely related to isomaltitol as it involves the use of isomaltose as a starting material [, ]. Understanding the production processes and properties of both compounds can be beneficial in optimizing their synthesis and exploring their potential applications as sweeteners.

α-D-glucopyranosyl-(1→6)-D-mannitol

    Compound Description: α-D-glucopyranosyl-(1→6)-D-mannitol is a diastereomer of isomaltitol, differing in the configuration at the second chiral carbon of the sugar alcohol moiety. It can be produced through the same process as α-D-glucopyranosyl-(1→6)-D-sorbitol, involving the epimerization of isomaltose and subsequent hydrogenation [, ].

    Relevance: The production of α-D-glucopyranosyl-(1→6)-D-mannitol shares similarities with the synthesis of isomaltitol, using isomaltose as a common precursor [, ]. Studying these compounds together can provide insights into the stereochemical aspects of their synthesis and their potential influence on biological activity and applications as sweeteners.

Properties

CAS Number

534-73-6

Product Name

Isomaltitol

IUPAC Name

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1

InChI Key

SERLAGPUMNYUCK-YJOKQAJESA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

1,6-sorbitol glucopyranoside
isomaltitol

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O

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